molecular formula C11H15NO3 B138451 p-Lactophenetide CAS No. 539-08-2

p-Lactophenetide

Cat. No.: B138451
CAS No.: 539-08-2
M. Wt: 209.24 g/mol
InChI Key: GHZNWXGYWUBLLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Lactophenetide can be synthesized through the reaction of 4-ethoxyaniline with lactic acid. The reaction involves the formation of an amide bond between the amine group of 4-ethoxyaniline and the carboxylic acid group of lactic acid . The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: p-Lactophenetide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

p-Lactophenetide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its biological activity, including its analgesic and antipyretic effects.

    Medicine: It has potential therapeutic applications due to its analgesic properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of p-Lactophenetide involves its interaction with molecular targets in the body. It is believed to exert its analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in the transmission of pain signals. The compound may also interact with other molecular pathways to exert its effects .

Comparison with Similar Compounds

    Acetaminophen: Another analgesic and antipyretic compound with a similar mechanism of action.

    Ibuprofen: A nonsteroidal anti-inflammatory drug with analgesic and antipyretic properties.

    Aspirin: An analgesic and antipyretic compound that also has anti-inflammatory effects.

Uniqueness: p-Lactophenetide is unique in its specific chemical structure and its combination of analgesic and antipyretic properties. Unlike some other analgesics, it may have a different safety profile and fewer side effects .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNWXGYWUBLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036653
Record name p-Lactophenetide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-08-2
Record name p-Lactophenetide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Lactophenetide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Lactophenetide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72105
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Record name p-Lactophenetide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ethoxylactanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.918
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Record name P-LACTOPHENETIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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